
5-iodo-3-methyl-1H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-iodo-3-methyl-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-3-methyl-1H-benzimidazol-2-one typically involves the iodination of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
5-iodo-3-methyl-1H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-benzimidazole derivative, while oxidation can produce a benzimidazole-2-one derivative.
科学研究应用
5-iodo-3-methyl-1H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the synthesis of dyes and pigments, as well as in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-iodo-3-methyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The iodine atom enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This can result in the disruption of essential biological pathways, making it a potential candidate for drug development.
相似化合物的比较
Similar Compounds
- 6-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 5-amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 5-nitro-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
The presence of the iodine atom at the 6-position makes 5-iodo-3-methyl-1H-benzimidazol-2-one unique compared to its analogs. The iodine atom increases the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C8H7IN2O |
|---|---|
分子量 |
274.06 g/mol |
IUPAC 名称 |
5-iodo-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H7IN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
InChI 键 |
HXABHSXDLBIAQS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)I)NC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2-Methoxyphenyl)-(2-methyl-1H-indol-3-yl)-methyl]-dimethylamine](/img/structure/B8466024.png)
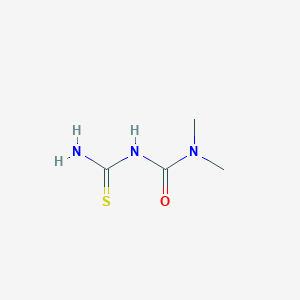
![6-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B8466031.png)
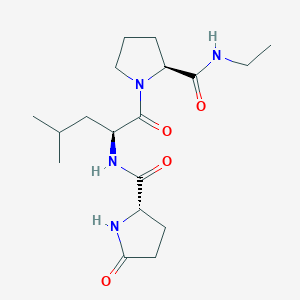

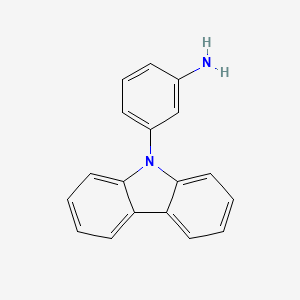
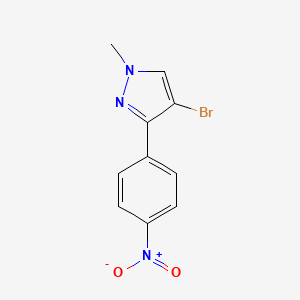

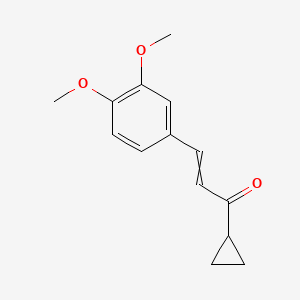
![1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B8466083.png)

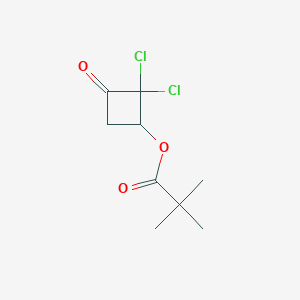
![ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8466125.png)

